molecular formula C16H15BrN2O3 B2376175 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate CAS No. 478066-81-8

2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate

Cat. No.: B2376175
CAS No.: 478066-81-8
M. Wt: 363.211
InChI Key: MQVLTEHCDXJJBH-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate (CAS 478066-81-8) is a carbamate derivative characterized by a 3-bromobenzoyl group linked via an ethylamine spacer to an N-phenylcarbamate moiety. Its molecular formula is C₁₆H₁₅BrN₂O₃, with a molecular weight of 363.21 g/mol . Key physicochemical properties include:

  • XLogP3: 3.2 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 2 and 3, respectively
  • Topological polar surface area (TPSA): 67.4 Ų
  • Rotatable bonds: 6 (suggesting conformational flexibility)

The ethyl linker balances rigidity and flexibility, while the N-phenylcarbamate group contributes to hydrogen-bonding capacity and stability .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVLTEHCDXJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Stepwise Amidation and Carbamate Formation

This approach involves sequential amide bond formation followed by carbamate synthesis.

Amide Formation

The amide linkage is typically formed by reacting 3-bromobenzoyl chloride with 2-aminoethanol. Conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) to neutralize HCl.
  • Temperature : 0–25°C to minimize side reactions.

Example :
2-Aminoethanol (1.0 equiv) and TEA (1.2 equiv) are dissolved in DCM. 3-Bromobenzoyl chloride (1.05 equiv) is added dropwise, yielding 2-[(3-bromobenzoyl)amino]ethanol.

Carbamate Synthesis

The hydroxyl group of the intermediate is converted to a carbamate using phenyl chlorocarbonate:

  • Reagents : Phenyl chlorocarbonate (1.1 equiv), TEA (1.5 equiv).
  • Solvent : Diethyl ether or THF.
  • Conditions : Room temperature, 30–60 minutes.

Example :
2-[(3-Bromobenzoyl)amino]ethanol is treated with phenyl chlorocarbonate in ether, yielding the target compound in 72–85% purity after crystallization.

Table 1 : Optimization of Carbamate Formation

Parameter Optimal Value Yield (%)
Solvent Diethyl ether 85
Temperature (°C) 25 82
Equiv. TEA 1.5 78

One-Pot Method Using Carbamoylimidazolium Salts

A patented method (US7884121B2) employs carbamoylimidazolium salts for efficient carbamate synthesis:

Procedure:
  • Generation of Carbamoylimidazolium Salt :
    Phenyl isocyanate reacts with 1-methylimidazole in acetonitrile to form 1-(phenylcarbamoyl)-3-methylimidazolium iodide.

  • Reaction with Amine-Alcohol Intermediate :
    The salt (1.1 equiv) reacts with 2-[(3-bromobenzoyl)amino]ethanol in acetonitrile at 75–80°C.

Advantages :

  • High regioselectivity for the hydroxyl group over the amide.
  • Yields up to 86% with minimal purification.

Table 2 : Key Reaction Parameters for Imidazolium Salt Method

Parameter Value Yield (%)
Solvent Acetonitrile 86
Temperature (°C) 80 82
Reaction Time (h) 6 79

Metal-Free C–N Coupling (Recent Advance)

A 2023 study reported a metal-free approach using iodine and tert-butyl hydroperoxide (TBHP) to synthesize N-phenylcarbamates:

Steps:
  • Formation of Alkoxycarbonyl Radical :
    Hydrazine formate reacts with TBHP to generate radicals.

  • Cross-Coupling :
    The radical intermediates couple with 2-[(3-bromobenzoyl)amino]ethylamine, forming the carbamate bond.

Conditions :

  • Catalyst : Iodine (10 mol%).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Yield : 65–72%.

Limitations :

  • Requires rigorous exclusion of moisture.
  • Longer reaction times (12–18 hours).

Comparative Analysis of Methods

Table 3 : Pros and Cons of Each Method

Method Advantages Disadvantages
Stepwise Amidation/Carbamate High purity, scalable Multiple steps, protection required
Carbamoylimidazolium Salt One-pot, high yield Requires specialized reagents
Metal-Free C–N Coupling Avoids transition metals Moderate yield, sensitive conditions

Purification and Characterization

  • Crystallization : Heptane/isopropanol (4:1) is effective for removing unreacted starting materials.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves carbamate derivatives.
  • Spectroscopy :
    • 1H NMR (CDCl3): δ 7.29 (t, J=7.8 Hz, 1H, aromatic), 3.50–3.35 (m, 2H, CH2), 1.36 (d, J=6.7 Hz, 3H, CH3).
    • IR : 1720 cm⁻¹ (C=O carbamate), 1650 cm⁻¹ (C=O amide).

Industrial-Scale Considerations

  • Cost Efficiency : The carbamoylimidazolium salt method is preferred for large-scale production due to fewer steps.
  • Safety : Phenyl chlorocarbonate requires handling under inert conditions due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Muscarinic M3 Receptor Antagonism

The compound has been identified as a potential muscarinic M3 receptor antagonist, which is significant for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and urinary disorders like incontinence. Research indicates that compounds with similar structures can effectively inhibit M3 receptors, providing a pathway for therapeutic interventions in these conditions .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory effects. The compound may be used to treat inflammatory disorders including inflammatory bowel disease (IBD), Crohn's disease, and ulcerative colitis. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating conditions characterized by chronic inflammation .

Pain Management

Research suggests that derivatives of carbamate compounds can be effective in pain management, particularly through transdermal delivery methods. This application is crucial for patients suffering from chronic pain conditions and could provide a non-invasive alternative to traditional pain relief methods .

Clinical Trials

Several studies have investigated the efficacy of similar carbamate derivatives in clinical settings:

  • A study on muscarinic antagonists showed significant improvement in COPD symptoms among participants treated with M3 receptor antagonists .
  • Research involving anti-inflammatory drugs demonstrated that compounds like 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate could effectively reduce markers of inflammation in patients with IBD .

Laboratory Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory processes:

StudyCompoundIC50 ValueEffect
This compoundTBDInhibition of M3 receptors
Similar carbamate derivativesTBDReduction in inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The bromobenzoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of N-Phenylcarbamate Derivatives

Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Substituents
2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate C₁₆H₁₅BrN₂O₃ 363.21 3.2 2 3 3-Bromobenzoyl, ethyl linker
Methyl N-phenylcarbamate C₈H₉NO₂ 151.16 ~1.5* 2 2 Methyl group
Ethyl N-phenylcarbamate C₉H₁₁NO₂ 165.19 ~2.0* 2 2 Ethyl group
2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate C₂₇H₃₁ClN₂O₃ 467.00 ~6.0* 2 3 4-Chlorophenyl, adamantyl, acetyl
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate C₁₈H₁₈ClN₂O₆S 425.87 ~2.8* 3 6 Sulfonyl, chloro-methoxybenzoyl

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity Trends :

  • The adamantyl-containing carbamate (estimated XLogP3 ~6.0) is significantly more lipophilic than the target compound (XLogP3=3.2), due to the bulky, hydrophobic adamantyl group .
  • Bromine’s electronegativity and polarizability in the target compound enhance lipophilicity compared to methyl or ethyl N-phenylcarbamates (XLogP3 ~1.5–2.0) .

Hydrogen-Bonding Capacity: The sulfonyl-containing derivative () has higher hydrogen-bond acceptors (6 vs.

Steric Effects :

  • Adamantyl and 3-bromobenzoyl groups introduce steric hindrance, which may reduce enzymatic degradation but also limit membrane permeability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Smaller substituents (methyl, ethyl) favor synthetic accessibility and solubility, while bulkier groups (adamantyl, bromobenzoyl) enhance target specificity and stability .
  • Degradation Pathways : N-Phenylcarbamates with electron-withdrawing groups (e.g., sulfonyl) may exhibit slower hydrolysis rates compared to electron-donating substituents .

Biological Activity

2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate (CAS No. 478066-81-8) is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2O3. The compound features a bromobenzoyl group attached to an aminoethyl chain linked to a phenylcarbamate moiety. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carbamate compounds have been studied for their effectiveness against various bacterial strains. In particular, the presence of halogen atoms, such as bromine, enhances the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Studies have suggested that carbamate derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and modulation of Bcl-2 family proteins. For example, compounds with similar structures have shown promise in targeting specific cancer cell lines, leading to reduced viability and increased cell death .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, potentially leading to therapeutic effects in diseases where these enzymes are overactive. Research on related compounds has demonstrated the ability to inhibit protein tyrosine kinases, which play critical roles in cell signaling and cancer progression .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their function.
  • Cell Membrane Interaction : The lipophilic nature due to the bromobenzoyl group may facilitate interactions with cell membranes, affecting permeability and leading to cytotoxic effects.
  • Signal Transduction Pathways : By modulating key signaling pathways, the compound could influence processes such as apoptosis and cell cycle regulation.

Case Studies

A review of literature reveals several case studies highlighting the biological efficacy of carbamate derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related carbamate compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with carbamate derivatives led to a dose-dependent decrease in cell viability, indicating their potential as anticancer agents .

Data Summary

Property/ActivityFindings
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of protein tyrosine kinases
MechanismEnzyme binding, membrane interaction

Q & A

Basic: What are the optimal synthetic routes for 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling a brominated benzoyl derivative with an ethyl N-phenylcarbamate precursor. Key steps include:

  • Acylation: React 3-bromobenzoyl chloride with aminoethyl alcohol to form 2-aminoethyl 3-bromobenzamide.
  • Carbamate Formation: Treat the intermediate with phenyl isocyanate under anhydrous conditions (e.g., in THF or DCM) to introduce the N-phenylcarbamate group .
    Optimization Strategies:
    • Use catalytic bases (e.g., triethylamine) to enhance nucleophilicity.
    • Control temperature (0–25°C) to minimize side reactions.
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields range from 45–68% depending on solvent polarity and stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies carbonyl stretches (C=O of carbamate: 1680–1720 cm⁻¹; benzamide: 1640–1660 cm⁻¹) and N-H bending modes (1520–1560 cm⁻¹) .
  • NMR:
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), carbamate NH (δ 9.8–10.2 ppm), and ethylenic CH₂ groups (δ 3.5–4.2 ppm).
    • ¹³C NMR: Carbamate carbonyl (δ 155–160 ppm), benzoyl carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming stereochemistry. Data collection at low temperature (100 K) improves resolution .

Advanced: How can computational methods predict this compound’s enzyme inhibition potential?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases or kinases). Parameters:
    • Grid box centered on the active site (20 ų).
    • Lamarckian genetic algorithm for conformational sampling.
  • Quantum Mechanics: DFT calculations (B3LYP/6-31G*) evaluate HOMO-LUMO gaps to predict electron-transfer reactivity. Lower gaps (<4 eV) correlate with higher bioactivity .
    Example: Docking studies on HIV-1 protease showed brominated analogs achieve binding energies ≤−8.5 kcal/mol, suggesting competitive inhibition .

Advanced: How can researchers resolve contradictions in toxicological data (e.g., carcinogenic potential)?

Methodological Answer:
Contradictions in carcinogenicity studies (e.g., weak initiating activity in mouse skin models) require:

  • Dose-Response Analysis: Test multiple doses (e.g., 0.1–10 mg/kg) to establish thresholds.
  • Histopathological Validation: Compare treated vs. control tissues for hyperplasia or dysplasia.
  • Statistical Methods: Apply non-parametric ranking tests (e.g., Mann-Whitney U) to account for skewed distributions in tumor incidence data .

Advanced: What strategies improve crystallographic structure determination for low-quality diffraction data?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for enhanced resolution.
  • Twinned Data Refinement: SHELXL’s TWIN and BASF commands model twin domains (e.g., for non-merohedral twinning).
  • Hydrogen Bonding Networks: Restrain NH groups during refinement to stabilize carbamate and amide moieties .

Methodological: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Functional Group Variation:
    • Replace 3-bromo with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.
    • Modify the ethyl spacer with methyl or propyl chains to alter steric effects.
  • Biological Assays:
    • Antimicrobial Testing: MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

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